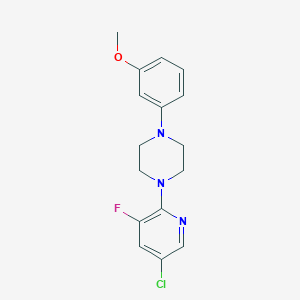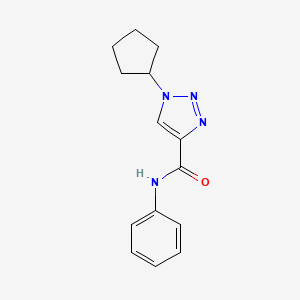![molecular formula C14H16ClN3 B12265333 1-[(1-benzylazetidin-3-yl)methyl]-4-chloro-1H-pyrazole](/img/structure/B12265333.png)
1-[(1-benzylazetidin-3-yl)methyl]-4-chloro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Benzylazetidin-3-yl)methyl]-4-chloro-1H-pyrazole is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a benzylazetidine moiety attached to a pyrazole ring, with a chlorine atom at the 4-position of the pyrazole ring. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 1-[(1-benzylazetidin-3-yl)methyl]-4-chloro-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzylazetidine: The synthesis begins with the preparation of benzylazetidine, which can be achieved through the reaction of benzylamine with an appropriate azetidine precursor under controlled conditions.
Attachment of the Pyrazole Ring: The benzylazetidine intermediate is then reacted with a pyrazole derivative, such as 4-chloropyrazole, under suitable reaction conditions to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(1-Benzylazetidin-3-yl)methyl]-4-chloro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding pyrazole derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(1-Benzylazetidin-3-yl)methyl]-4-chloro-1H-pyrazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceutical agents, including potential anticancer and antimicrobial drugs.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems, which are of interest in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 1-[(1-benzylazetidin-3-yl)methyl]-4-chloro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which is involved in inflammatory responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[(1-Benzylazetidin-3-yl)methyl]-4-chloro-1H-pyrazole can be compared with other similar compounds, such as:
1-Benzylazetidin-3-ylmethanamine: This compound shares the benzylazetidine moiety but lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.
4-Chloropyrazole: This compound contains the pyrazole ring with a chlorine atom but lacks the benzylazetidine moiety, limiting its applications in medicinal chemistry.
The uniqueness of this compound lies in its combined structural features, which provide a balance of reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H16ClN3 |
|---|---|
Molecular Weight |
261.75 g/mol |
IUPAC Name |
1-[(1-benzylazetidin-3-yl)methyl]-4-chloropyrazole |
InChI |
InChI=1S/C14H16ClN3/c15-14-6-16-18(11-14)10-13-8-17(9-13)7-12-4-2-1-3-5-12/h1-6,11,13H,7-10H2 |
InChI Key |
SJMNAUNFFARCLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-fluoro-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B12265256.png)
![2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12265258.png)


![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12265283.png)
![6-ethyl-N-[(pyrazin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12265288.png)
![4-{1-[(4-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B12265291.png)
![5-chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12265292.png)

![N-[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12265310.png)
![2-cyclopropyl-6-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12265315.png)
![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-chlorophenyl)phthalazine](/img/structure/B12265327.png)
![2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B12265336.png)
![N,5-dimethyl-N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12265347.png)
